Aspertine C - 442155-62-6

Aspertine C

Catalog Number: EVT-3174214
CAS Number: 442155-62-6
Molecular Formula: C15H31NO2
Molecular Weight: 257.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aspartame is classified as a synthetic sweetener and falls under the category of non-nutritive sweeteners. It is produced through chemical synthesis or enzymatic processes, primarily involving the reaction of L-aspartic acid with L-phenylalanine methyl ester. The compound is notable for its ability to provide sweetness without contributing significant calories, making it popular among consumers seeking to reduce sugar intake.

Synthesis Analysis

The synthesis of aspartame can be achieved through several methods, with the most common being chemical synthesis and enzymatic synthesis.

Chemical Synthesis

  1. Starting Materials: The primary reactants are N-protected L-aspartic anhydride and L-phenylalanine methyl ester.
  2. Reaction Conditions: The reaction typically occurs in an organic solvent such as ethyl acetate or dichloroethane at temperatures ranging from room temperature to 60°C, with reaction times varying between 4 to 12 hours.
  3. Deprotection: After the initial condensation reaction, the N-protecting groups (e.g., benzyloxycarbonyl) are removed using strong acids or hydroxylamine, allowing for the formation of aspartame from the resulting mixture of isomers .

Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing aspartame using thermolysin, a heat-stable metalloprotease derived from Bacillus thermoproteolyticus. This method involves:

  1. Enzyme Activation: Thermolysin catalyzes the coupling of L-phenylalanine methyl ester with N-protected L-aspartic acid derivatives.
  2. Kinetic Parameters: The enzyme exhibits specific Michaelis-Menten kinetics, with different affinities for substrates depending on their configurations .
Molecular Structure Analysis

Aspartame has a molecular formula of C14H18N2O5C_{14}H_{18}N_{2}O_{5} and a molecular weight of approximately 294.31 g/mol.

Structural Features

Visualization

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, revealing insights into its binding interactions with taste receptors .

Chemical Reactions Analysis

Aspartame undergoes various chemical reactions, particularly hydrolysis, which can lead to its degradation:

  1. Hydrolysis: Under acidic or basic conditions, aspartame can hydrolyze into its constituent amino acids—L-aspartic acid and L-phenylalanine—along with methanol. This reaction is accelerated by elevated temperatures or high pH levels .
  2. Decomposition Products: The degradation products include methanol, which can further decompose into formaldehyde and formic acid under certain conditions.
Mechanism of Action

The sweetness of aspartame is primarily attributed to its interaction with specific taste receptors in humans:

  1. Taste Receptors: Aspartame activates the heterodimer G protein-coupled receptors TAS1R2 and TAS1R3 on taste buds, leading to the perception of sweetness.
  2. Metabolic Pathway: Once ingested, aspartame is rapidly metabolized in the small intestine into its components—L-aspartic acid, L-phenylalanine, and methanol—by digestive enzymes . This rapid metabolism contributes to its effectiveness as a sweetener without accumulating in the body.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspartame typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but less stable at higher pH levels.
  • Stability: Aspartame's stability varies significantly with pH; it remains stable at pH levels around 4.3 but degrades rapidly at neutral pH .

Chemical Properties

  • Melting Point: Aspartame has a melting point around 246 °C.
  • Storage Conditions: It should be stored in a cool, dry place away from light to maintain its stability.
Applications

Aspartame has diverse applications across various sectors:

  1. Food Industry: Widely used as a low-calorie sweetener in soft drinks, desserts, chewing gums, and other food products.
  2. Pharmaceuticals: Utilized in medications where sugar-free formulations are necessary.
  3. Dietary Products: Commonly found in products aimed at weight management or diabetic patients due to its low-calorie nature.
Regulatory Science Divergence in Carcinogenicity Assessment

Methodological Discrepancies in Hazard Identification vs. Risk Assessment Frameworks

The fundamental divergence in aspartame carcinogenicity assessment stems from specialized methodological approaches employed by hazard identification versus risk assessment frameworks. The International Agency for Research on Cancer (IARC) focuses exclusively on hazard potential – a substance's intrinsic capacity to cause cancer regardless of exposure levels. This approach systematically evaluates multiple evidence streams (human, animal, mechanistic) to categorize hazards [1] [3]. In contrast, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) employs risk assessment paradigms that integrate hazard characterization with comprehensive exposure assessments to determine real-world health risks [1] [7].

The methodological chasm between these approaches manifests most prominently in their evidence evaluation criteria. IARC Monograph evaluations prioritize mechanistic plausibility and evidence quality across disciplines, accepting limited evidence in one stream supplemented by supporting evidence in others [3]. JECFA's risk assessment framework mandates dose-response relationships and establishes threshold-based acceptable daily intake (ADI) levels (0-40 mg/kg body weight) through quantitative analysis of exposure scenarios [4] [7]. This methodological dichotomy explains how IARC could designate aspartame as "possibly carcinogenic" (Group 2B) while JECFA simultaneously reaffirmed its safety at current consumption levels [1].

Table 1: Methodological Framework Comparison: IARC vs. JECFA

Assessment ComponentIARC Hazard IdentificationJECFA Risk Assessment
Primary ObjectiveIdentify intrinsic carcinogenic potentialDetermine real-world risk under exposure conditions
Evidence RequirementsLimited evidence across multiple streams suffices for classificationRequires convincing evidence of harm at human-relevant exposures
Exposure ConsiderationNot required for hazard classificationCentral to risk characterization
Quantitative OutputQualitative classification (Group 2B)Quantitative ADI (0-40 mg/kg body weight)
Key LimitationsDoes not address risk probabilityRequires complete toxicological dataset

These divergent frameworks create significant interpretation challenges for regulatory bodies and consumers. Hazard identification properly concerns itself with cancer pathogenesis mechanisms regardless of exposure likelihood, while risk assessment focuses on population-level protection through exposure limitation [1] [9]. This complementary but often seemingly contradictory approach reflects the specialized functions within chemical safety evaluation rather than scientific disagreement per se.

Critical Analysis of IARC Monograph 134 Group 2B Classification Rationale

IARC Monograph 134 (2024) assigned aspartame to Group 2B ("possibly carcinogenic to humans") based on three evidentiary pillars: limited human evidence for hepatocellular carcinoma, limited evidence in experimental animals, and limited mechanistic evidence [1] [3]. This classification places aspartame alongside approximately 320 other agents in IARC's middle hazard category, requiring neither strong human nor conclusive animal evidence, but rather constrained evidence across multiple domains.

The human evidence derived primarily from the NutriNet-Santé cohort study and several case-control investigations showing dose-response relationships between artificially sweetened beverages and hepatocellular carcinoma [1]. However, significant confounding factors plague these epidemiological studies: difficulty isolating aspartame from other sweeteners, potential reverse causality (where individuals at higher cancer risk might consume more diet products), and inadequate adjustment for established liver cancer risks like hepatitis infection and alcohol consumption [1] [8].

Animal evidence centered on long-term bioassays conducted by the Ramazzini Institute showing dose-related increases in malignant tumors (lymphomas, leukemias, renal carcinomas) in Sprague-Dawley rats at exposure levels approaching the ADI [6] [8]. IARC noted methodological strengths in these studies including lifespan exposure and transplacental administration, but acknowledged criticism regarding the rat strain's high spontaneous tumor rates and historical inconsistencies in pathological diagnoses [1] [6]. A re-evaluation using immunohistochemical analysis reportedly confirmed malignancy in 92.3% of cases, strengthening the evidentiary weight [8].

Mechanistically, IARC identified oxidative stress induction, chronic inflammation, and potential genotoxic effects from formaldehyde (a metabolic byproduct) as plausible pathways, though evidence remained constrained [3] [8]. Network toxicology studies suggested aspartame's potential to bind key cancer-related proteins (AKT1, MMP9, CASP3) with high affinity, potentially disrupting cellular pathways involved in carcinogenesis [8]. However, the monograph noted that aspartame is fully hydrolyzed in the gastrointestinal tract into metabolites also present in common foods, complicating causal attribution [1] [4].

Table 2: Mechanistic Evidence Considered in IARC Group 2B Classification

Mechanistic PathwayExperimental EvidenceIARC Assessment
Formaldehyde generationMetabolic release; DNA-protein crosslinking in vitroLimited relevance due to rapid detoxification
Oxidative stressIncreased lipid peroxidation markers in liver/kidneyPlausible but tissue-specific
Receptor interactionsComputational binding affinity to cancer-related proteinsMechanistically plausible but unvalidated
Immune modulationAltered cytokine profiles in animal modelsLimited evidence

The Group 2B designation ultimately represents a precautionary interpretation of constrained evidence rather than conclusive carcinogenicity proof. As explicitly stated in the monograph, this classification indicates that aspartame is not classifiable as to its carcinogenicity to humans (Group 3) but raises sufficient concern to warrant further investigation [3].

JECFA Exposure-Response Paradigms for Dietary Additives

  • Metabolic Pathway Analysis: Aspartame undergoes complete hydrolysis in the gastrointestinal tract to phenylalanine, aspartic acid, and methanol – metabolites identical to those derived from common foods. Critically, JECFA noted no systemic circulation of intact aspartame, diminishing direct tissue exposure concerns [4] [7].

  • Threshold-Based Toxicology: JECFA identified no adverse effects in comprehensive animal studies at doses below 4000 mg/kg bw/day – approximately 100 times the ADI. The committee applied a 100-fold safety factor (10x for interspecies differences, 10x for human variability) to establish the conservative ADI [4].

  • Exposure Quantification: Using dietary surveys and market share data, JECFA calculated that even high consumers (95th percentile) ingest only 12 mg/kg bw/day (adults) and 20 mg/kg bw/day (children) – well below the ADI [1] [4]. For a 70kg adult, exceeding the ADI would require consuming 9-14 cans (330ml) of aspartame-sweetened beverage daily, assuming no other exposure sources [1].

  • Cancer Risk Integration: After examining the same carcinogenicity evidence evaluated by IARC, JECFA concluded "no convincing evidence" linking aspartame to cancer risk in humans or animals at exposure levels relevant to human consumption [1] [7]. The committee emphasized the biological implausibility of tumor development given aspartame's rapid hydrolysis and low systemic exposure [4].

JECFA's framework exemplifies quantitative risk assessment that contextualizes hazard within actual exposure scenarios. The committee specifically noted that the metabolites produced from aspartame consumption are biochemically indistinguishable from those generated during the digestion of fruits, vegetables, and other protein-containing foods [4]. This physiological perspective fundamentally differentiates JECFA's risk-based approach from IARC's hazard-oriented evaluation.

Transnational Harmonization Challenges in Food Additive Policy

The divergent aspartame evaluations have exposed significant methodological fragmentation in global food safety governance. A comparative analysis of 14 international organizations revealed that only 36% describe processes for establishing assessment questions, merely 7% employ systematic review methods, and just 21% use explicit criteria for assessing evidence quality [2]. This heterogeneity creates substantial barriers to regulatory harmonization.

The aspartame case demonstrates three specific harmonization challenges:

  • Evidence Interpretation Frameworks: Regulatory bodies apply disparate evidence weighting. The European Food Safety Authority (EFSA) historically emphasized bioassay reproducibility when rejecting the Ramazzini findings, while IARC prioritized study design elements like lifelong exposure in its evaluation [6] [8]. Similarly, agencies disagree on the relevance of high-dose rodent studies for human risk prediction, creating divergent policy responses to identical data [2].

  • Classification-Translation Gaps: IARC's hazard classifications undergo inconsistent translation into national policies. Following the Group 2B designation, France initiated aspartame reduction in public foods, Canada maintained existing approvals, and Australia mandated warning labels only for phenylketonuria – reflecting national risk tolerance variations unrelated to exposure patterns [8]. This policy fragmentation violates the equivalence principle in international food trade [5].

Table 3: Global Regulatory Responses to IARC's Group 2B Classification

JurisdictionRegulatory ResponseScientific Rationale
European UnionMaintained current ADI pending EFSA re-evaluationRequires conclusive evidence of harm at exposure levels
United States (FDA)Rejected IARC classification; reaffirmed safety"Significant shortcomings" in IARC-reviewed studies
FranceVoluntary reduction in public foodsPrecautionary principle application
Australia/NZPKU warnings maintained; no aspartame-specific actionExposure below safety thresholds
CanadaContinued monitoring; maintained approvalsInsufficient evidence for regulatory action

Harmonization efforts face structural barriers including divergent legal traditions, resource disparities, and sovereignty concerns. The 2020 analysis of international commercial law harmonization identified translation inconsistencies, reservation clauses in treaties, and hierarchical conflicts between international standards and domestic law as persistent obstacles [5]. These challenges manifest in food safety governance through delayed implementation of Codex Alimentarius standards and selective adoption of scientific assessments.

The path forward requires methodological alignment without sacrificing assessment diversity. Potential solutions include adopting OHAT/WHO methods for evidence evaluation (used by only 21% of agencies), implementing systematic review practices (employed by only 7%), and establishing transparent evidence weighting frameworks [2]. Additionally, sequential assessment processes where hazard identification informs – but doesn't dictate – risk management decisions could preserve scientific integrity while accommodating national regulatory preferences [1] [9].

Properties

CAS Number

442155-62-6

Product Name

Aspertine C

IUPAC Name

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1

InChI Key

YASYAQIAFYRYBX-AJNGGQMLSA-N

SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Canonical SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Isomeric SMILES

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.